molecular formula C9H11NS B1337565 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepin CAS No. 58980-39-5

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepin

Katalognummer: B1337565
CAS-Nummer: 58980-39-5
Molekulargewicht: 165.26 g/mol
InChI-Schlüssel: SUBDEKBXSIKCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

Target of Action

The primary targets of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine are the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a) . RyR2 is an intracellular Ca2+ release channel enriched in the sarcoplasmic reticulum of cardiac muscle cells and in the endoplasmic reticulum of neurons in the central nervous system . SERCA2a is another cardiac Ca2±transport SR protein, a subtype of SERCA transmembrane P-type ATPase .

Mode of Action

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine interacts with its targets by preventing Ca2+ leak through RyR2 and enhancing cardiac sarco-endoplasmic reticulum (SR) Ca2+ load by activation of SERCA2a . This dual activity helps to regulate the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .

Biochemical Pathways

The compound affects the calcium-induced Ca2+ release process . It initiates Ca2+ release from the SR into the cytoplasm, which activates the contraction of the heart muscle . After the Ca2+ ions are released by RyR2 during cardiac muscle contraction, SERCA2a pumps them back into the SR . This decreases the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine’s action include the prevention of Ca2+ leak through RyR2 and the enhancement of cardiac SR Ca2+ load by activation of SERCA2a . These actions help to regulate the concentration of cytosolic Ca2+ and initiate the diastolic relaxation phase of the myocardium . This can contribute to improved cardiac function in conditions such as heart failure .

Action Environment

The action, efficacy, and stability of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine can be influenced by various environmental factors. For instance, the acidity of the reaction media can affect the cyclization of the compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing compound under acidic or basic conditions to form the desired heterocyclic ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific precursors used.

Industrial Production Methods

In an industrial setting, the production of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Reaktionstypen

6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten
  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin
  • 1-Naphthalenol, 5,6,7,8-tetrahydro-

Einzigartigkeit

6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten ist aufgrund seiner spezifischen Ringstruktur, die sowohl Stickstoff- als auch Schwefelatome enthält, einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen .

Eigenschaften

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDEKBXSIKCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483283
Record name 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58980-39-5
Record name 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a bottle containing a cooled suspension of lithium aluminum hydride (44 g, 1.17 mol) in dry tetrahydrofuran (1.5 L) was added 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (150 g, 0.84 mol) in portions at 0° C. After being refluxed for 18 hours, the reaction mixture was cooled to 0° C., followed by addition of water (25 mL) dropwise. The reaction mixture was then filtered through a pad of celite and washed with dichloromethane. The filtrate was dried over sodium sulfate and evaporated in vacuo to afford 125 g of 2,3,4,5-tetrahydro-1,4-benzothiazepine (yield was 90%), which was used for the next step without further purification.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,5-Dihydro-1,4-benzothiazepin-3(2H)-one (12 g, prepared in a similar manner to example 1 of international patent application WO 92/21668) was added to a stirred solution of lithium aluminium hydride (6.3 g) in dry tetrahydrofuran (400 ml). After the addition, the reaction mixture was heated under reflux for ten minutes and cooled. Excess of lithium aluminium hydride was decomposed by adding a saturated aqueous solution of sodium sulphate. The mixture was filtered and the solvent was removed from the filtrate by evaporation to give 2,3,4,5-tetrahydro-1,4-benzothiazepine as an oil which was used without further purification. Yield 9.4 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 3
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 4
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 5
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.